molecular formula C15H17NO2S B11850301 Ethyl 8-isopropyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 8-isopropyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B11850301
M. Wt: 275.4 g/mol
InChI Key: UGECDJBTAANZRA-UHFFFAOYSA-N
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Description

Ethyl 8-isopropyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound with the molecular formula C15H17NO2S and a molecular weight of 275.37 g/mol . This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of Ethyl 8-isopropyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the condensation of an isopropyl-substituted aniline derivative with ethyl acetoacetate, followed by cyclization and thionation steps. The reaction conditions often involve the use of acidic or basic catalysts, elevated temperatures, and inert atmospheres to ensure the desired product’s formation .

Chemical Reactions Analysis

Ethyl 8-isopropyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring, particularly at the positions adjacent to the nitrogen atom. .

Scientific Research Applications

Ethyl 8-isopropyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 8-isopropyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the thioxo group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity .

Comparison with Similar Compounds

Ethyl 8-isopropyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

This compound stands out due to its unique combination of the isopropyl and thioxo groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H17NO2S

Molecular Weight

275.4 g/mol

IUPAC Name

ethyl 8-propan-2-yl-4-sulfanylidene-1H-quinoline-3-carboxylate

InChI

InChI=1S/C15H17NO2S/c1-4-18-15(17)12-8-16-13-10(9(2)3)6-5-7-11(13)14(12)19/h5-9H,4H2,1-3H3,(H,16,19)

InChI Key

UGECDJBTAANZRA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=S)C=CC=C2C(C)C

Origin of Product

United States

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